4-(4-甲基-噻唑-2-基)-苯甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

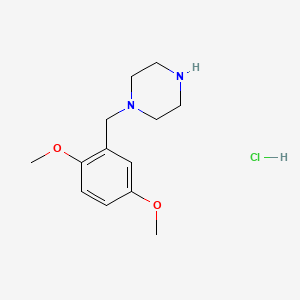

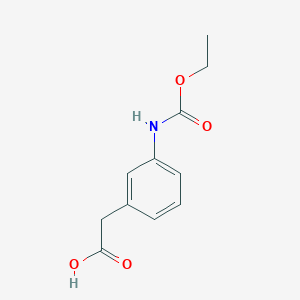

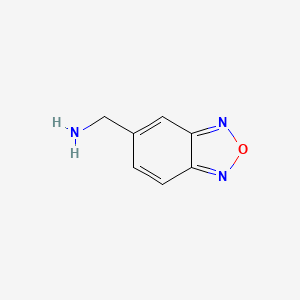

4-(4-Methyl-thiazol-2-yl)-benzylamine is a compound that belongs to the class of organic compounds known as benzylamines, which are characterized by a benzene ring attached to an amine group. In this particular molecule, the benzene ring is further substituted with a 4-methyl-thiazol-2-yl group, indicating the presence of a thiazole ring, a heterocyclic compound containing both sulfur and nitrogen within the ring structure.

Synthesis Analysis

The synthesis of thiazole derivatives, such as 4-(4-Methyl-thiazol-2-yl)-benzylamine, often involves the functionalization of arylamines. A novel method for synthesizing 2-substituted benzothiazoles from N-substituted arylamines and elemental sulfur has been developed, which proceeds via double C-S bond formation through C-H bond functionalization under metal-free conditions . This approach is atom economic and environmentally friendly, suggesting a potential pathway for the synthesis of 4-(4-Methyl-thiazol-2-yl)-benzylamine.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques and theoretical calculations. For instance, the molecular geometry of related thiazole compounds has been optimized using density functional theory (DFT) methods, and the results are in good agreement with experimental data . Such studies provide insights into the electronic structure, hydrogen bonding sites, and molecular electrostatic potential, which are crucial for understanding the reactivity and interactions of the molecule.

Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions. For example, 4-(benzo[d]thiazol-2-yl)benzenamine, a related compound, has been used to synthesize thiazolidin-4-one derivatives through a reaction with substituted benzaldehydes followed by cyclocondensation with 2-meraptoacetic acid . Additionally, reactions with aryl isothiocyanates and subsequent cyclization with acid can yield oxadiazinane-thiones and triazinane-thiones . These reactions demonstrate the versatility of thiazole derivatives in forming diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be extensively studied through spectroscopic methods and crystallography. Compounds such as ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate have been characterized by FTIR, NMR, and X-ray diffraction, with their properties further investigated by DFT quantum chemical methods . The solvent effects on molecular aggregation have also been studied, revealing the influence of substituent groups on molecule aggregation interactions . Additionally, the thermal behavior of these compounds can be summarized using TG/DTA thermograms .

科学研究应用

1. 药物发现和合成

- 4-(4-甲基-噻唑-2-基)-苯甲胺被用作药物发现中的一个模块,为围绕该分子作为靶向治疗的配体的化学空间探索提供了机会 (Durcik 等人,2020)。

- 它作为各种化合物的合成前体,展示了其在合成化学中的多功能性 (Uma 等人,2018)。

2. 抗菌特性

- 4-(4-甲基-噻唑-2-基)-苯甲胺的几种衍生物表现出抗菌特性,使其成为开发新型抗菌剂的候选者 (Shelke 等人,2014)。

3. 酶抑制和抗炎活性

- 含有 4-(4-甲基-噻唑-2-基)-苯甲胺的化合物显示出作为酶抑制剂的潜力,并具有抗炎特性,这可能具有治疗应用 (Smelcerovic 等人,2015)。

4. 抗癌研究

- 该化合物的衍生物已对其潜在的抗癌特性进行了探索,对特定的癌细胞系显示出希望 (Nofal 等人,2014)。

5. 光伏应用

- 一些研究调查了 4-(4-甲基-噻唑-2-基)-苯甲胺衍生物在有机太阳能电池开发中的应用,突出了其在可再生能源技术中的潜力 (Wu 等人,2009)。

属性

IUPAC Name |

[4-(4-methyl-1,3-thiazol-2-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-7-14-11(13-8)10-4-2-9(6-12)3-5-10/h2-5,7H,6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNURMQVBNZKLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methyl-thiazol-2-yl)-benzylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1321082.png)

![2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1321090.png)

![2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1321112.png)